molecular formula C9H6F3N3OS B2808538 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 70091-10-0

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2808538
CAS No.: 70091-10-0
M. Wt: 261.22
InChI Key: LURXPFBQVJNHBB-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(trifluoromethoxy)aniline with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3OS/c10-9(11,12)16-6-3-1-5(2-4-6)7-14-15-8(13)17-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURXPFBQVJNHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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